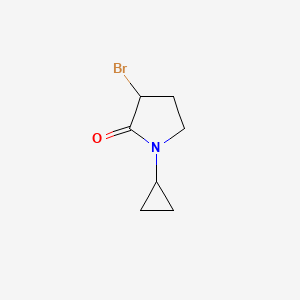

3-Bromo-1-cyclopropylpyrrolidin-2-one

Overview

Description

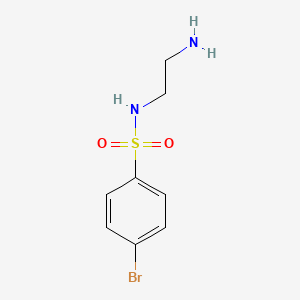

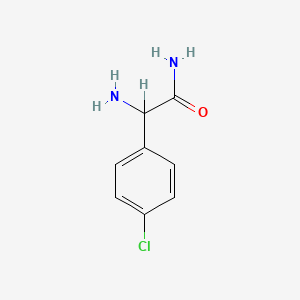

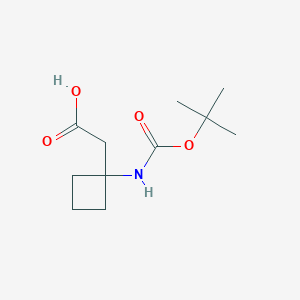

3-Bromo-1-cyclopropylpyrrolidin-2-one is a compound that is part of the broader family of pyrrolidines, which are five-membered lactam rings with an amine group. The presence of a bromine atom and a cyclopropyl group in the structure of this compound suggests potential reactivity and usefulness in synthetic organic chemistry as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related 2-substituted 3-bromopyrrolidines has been achieved through an amino-thiocarbamate catalyzed bromoaminocyclization of olefinic amides, which could be further converted into other useful building blocks such as dihydropyrroles and 2-substituted pyrrolidines . This method demonstrates the potential for creating a variety of substituted pyrrolidines, possibly including 3-bromo-1-cyclopropylpyrrolidin-2-one.

Molecular Structure Analysis

While the specific molecular structure analysis of 3-bromo-1-cyclopropylpyrrolidin-2-one is not detailed in the provided papers, the general structure of pyrrolidines and their derivatives have been well-characterized. For instance, cyclopalladated 2-(4-bromophenyl)pyridine complexes have been synthesized and their structures determined by X-ray diffraction, revealing various intermolecular interactions . These findings contribute to the understanding of how substituents like bromine can influence the molecular structure and interactions of related compounds.

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in several studies. For example, 3-bromo-5-methoxyfuran-2(5H)-one reacts with nucleophiles to form cyclopropane bis-lactones, suggesting that brominated lactones can undergo nucleophilic substitution reactions . Additionally, the conjugate addition of bromoform to certain pyrrolizin derivatives has been reported, leading to dibromo-spirocyclopropane-pyrrolizinones . These studies indicate that brominated pyrrolidines could participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-1-cyclopropylpyrrolidin-2-one are not directly reported in the provided papers. However, the properties of similar brominated compounds can be inferred. For instance, cyclopropanes synthesized in water exhibit diastereoselectivity and high yields, suggesting that brominated cyclopropanes might also display distinct physical properties such as solubility and reactivity in aqueous media . Moreover, the luminescent properties of bromophenylpyridine complexes could suggest that brominated pyrrolidines might also exhibit interesting optical properties under certain conditions.

Scientific Research Applications

Chemical Transformations and Synthesis

3-Bromo-1-cyclopropylpyrrolidin-2-one and its derivatives are frequently used in chemical synthesis and transformations. For example, it undergoes transformations under conditions of the Favorsky rearrangement, leading to various products such as bicyclic amino ketones (Krinitskaya, 1997). Similarly, it plays a role in the synthesis of 2-phenylpyrrole derivatives, highlighting its versatility in organic synthesis (Apsimon, Durham & Rees, 1979).

Antimicrobial Activity

Some derivatives of 3-Bromo-1-cyclopropylpyrrolidin-2-one have shown promising antimicrobial activities. For instance, novel succinimide derivatives synthesized from this compound displayed significant in vitro antifungal activities against several test fungi (Cvetković et al., 2019).

Radiochemical Synthesis

In radiochemistry, derivatives of 3-Bromo-1-cyclopropylpyrrolidin-2-one have been utilized in the synthesis of specific radioligands, such as [(18)F]BMS-754807. This compound demonstrated specific binding to human cancer tissues in vitro, indicating its potential in positron emission tomography (PET) imaging (Majo et al., 2013).

Halogen-Metal Interchange

The compound is also involved in halogen-metal interchange reactions, leading to the synthesis of various substituted pyrroles. This process has been applied to synthesize compounds like Verucarin E, a notable antibiotic (Muchowski & Naef, 1984).

Synthesis of Halopyrroles

3-Bromo-1-cyclopropylpyrrolidin-2-one is used in the efficient preparation of 3-halopyrroles, compounds with potential applications in agrochemistry and pharmaceutical sciences (Kimpe, Tehrani, Stevens & Cooman, 1997).

Ring Expansion Techniques

The compound is instrumental in ring expansion techniques, particularly in the synthesis of 3-amino-2-methylpyrrolidines, which are valuable in medicinal chemistry (D’hooghe, Aelterman & de Kimpe, 2009).

Antitumor Potential

There is research indicating that derivatives of 3-Bromo-1-cyclopropylpyrrolidin-2-one, such as 3-bromopyruvate, have significant antitumor potential. This compound exhibited strong cytotoxicity against various metastatic prostate cancer cell lines (Pichla et al., 2019).

Electrophilic Fluorination

It also finds application in electrophilic fluorination processes, exemplified by the synthesis of fluoropyrroles, which are important in various chemical applications (Barnes, Yulin & Hunt, 1994).

Inhibition of Dopamine Beta-Hydroxylase

In the field of neurochemistry, 3-Bromo-1-cyclopropylpyrrolidin-2-one derivatives have been studied as inhibitors of dopamine beta-hydroxylase, a key enzyme in neurotransmitter synthesis (Colombo, Rajashekhar, Giedroc & Villafranca, 1984).

Safety And Hazards

The safety information for 3-Bromo-1-cyclopropylpyrrolidin-2-one includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

3-bromo-1-cyclopropylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c8-6-3-4-9(7(6)10)5-1-2-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMMYHHUFMMQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

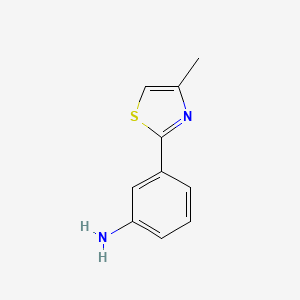

C1CC1N2CCC(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445020 | |

| Record name | 2-Pyrrolidinone, 3-bromo-1-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-cyclopropylpyrrolidin-2-one | |

CAS RN |

148776-25-4 | |

| Record name | 2-Pyrrolidinone, 3-bromo-1-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-cyclopropylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)